2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiopyran ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diene and a thiol, under acidic or basic conditions.
Fusion with Pyridine Ring: The thiopyran ring is then fused with a pyridine ring through a series of condensation reactions, often involving catalysts like Lewis acids.
Oxidation: The final step involves the oxidation of the fused ring system to introduce the trioxo groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: Further oxidation can occur at the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trioxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-sulfonic acid: Contains a sulfonic acid group, which may alter its reactivity and solubility.
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-methyl ester: The carboxylic acid group is esterified, affecting its chemical properties.
Uniqueness
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXKWDYRSLNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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